1-(2-Hydroxyethyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
1-(2-Hydroxyethyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family This compound is characterized by its unique structure, which includes a hydroxyethyl group and two methyl groups attached to a dihydroquinoxalinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with ethyl acetoacetate, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the precursor can be reduced to an amine, which then undergoes cyclization.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the quinoxaline core can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar core structure but lacking the hydroxyethyl and methyl groups.
2,3-Dimethylquinoxaline: A derivative with two methyl groups but no hydroxyethyl group.
1-(2-Hydroxyethyl)quinoxaline: A compound with a hydroxyethyl group but without the additional methyl groups.
Uniqueness: 1-(2-Hydroxyethyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both hydroxyethyl and methyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for interaction with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3,3-dimethyl-4H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2)11(16)14(7-8-15)10-6-4-3-5-9(10)13-12/h3-6,13,15H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFBPVIPTIWNLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1)CCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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